4-Cyano-2-methyl-2-phenylbutyraldehyde

Description

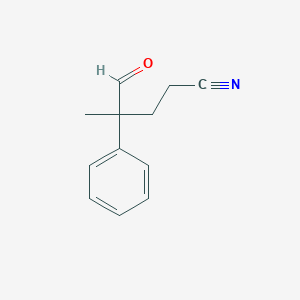

4-Cyano-2-methyl-2-phenylbutyraldehyde is an aliphatic aldehyde featuring a cyano group at position 4, along with methyl and phenyl substituents at position 2. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol. The compound’s structure combines a butyraldehyde backbone (four-carbon chain) with sterically bulky substituents (methyl and phenyl) and a polar cyano group. This unique arrangement confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4-methyl-5-oxo-4-phenylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(10-14,8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDCUHACESDKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#N)(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Table 1: Optimization of Cyanoethylation

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (NaOH) | 50% aqueous | 97.5 | |

| Temperature | 85°C | 98.2 | |

| Reaction Time | 2 hours | 97.2 |

Mechanistic Insight : The reaction involves deprotonation of the aldehyde α-hydrogen, followed by nucleophilic attack on acrylonitrile. Neutralization with weak acids (e.g., acetic acid) and vacuum distillation purify the product.

Aldol Condensation Followed by Cyanidation

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | KOH (10 mol%) | Ethanol | 88 |

| 2 | ZnI₂ (5 mol%) | THF | 82 |

Limitations : Competing side reactions (e.g., over-condensation) require precise stoichiometric control.

One-Pot Synthesis via Chloro-Cyano Exchange

A patent-pending method involves chloro-cyano substitution in 2-chloro-2-methyl-2-phenylbutyraldehyde using CuCN.

Procedure

-

Substrate : 2-Chloro-2-methyl-2-phenylbutyraldehyde (synthesized via chlorination of 2-methyl-2-phenylpropanal).

Advantages : Avoids handling toxic HCN gas.

Enzymatic Synthesis (Emerging Approach)

Recent studies explore lipase-catalyzed cyanoethylation under mild conditions:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Solvent : Ionic liquids (e.g., [BMIM][BF₄]).

Challenges : Scalability and enzyme stability require further optimization.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Toxicity Concerns |

|---|---|---|---|

| Cyanoethylation | 95–98 | High | Moderate (NaOH) |

| Aldol-Cyanidation | 70–85 | Moderate | High (CN⁻ sources) |

| Chloro-Cyano Exchange | 75–80 | High | Low |

| Enzymatic | 65 | Low | None |

Industrial-Scale Considerations

Patents highlight the following for large-scale production:

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-methyl-2-phenylbutyraldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl (–OH) or amino (–NH2) groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, reflux conditions.

Substitution: Sodium hydroxide (NaOH) in water, elevated temperature.

Major Products

Oxidation: 4-Cyano-2-methyl-2-phenylbutyric acid.

Reduction: 4-Amino-2-methyl-2-phenylbutyraldehyde.

Substitution: 4-Hydroxy-2-methyl-2-phenylbutyraldehyde.

Scientific Research Applications

4-Cyano-2-methyl-2-phenylbutyraldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Cyano-2-methyl-2-phenylbutyraldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor of certain enzymes, thereby modulating metabolic processes. The cyano group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.

Comparison with Similar Compounds

The following analysis compares 4-Cyano-2-methyl-2-phenylbutyraldehyde with two structurally related aldehydes: 4-(Bromomethyl)benzaldehyde and 4-Cyano-2-fluorobenzaldehyde. Key differences in molecular structure, reactivity, and applications are highlighted.

Structural and Functional Differences

Table 1: Molecular and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituents |

|---|---|---|---|---|

| This compound | C₁₂H₁₃NO | 187.24 | Aldehyde, Cyano | Methyl, Phenyl |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 199.05 | Aldehyde, Bromomethyl | Bromomethyl |

| 4-Cyano-2-fluorobenzaldehyde | C₈H₄FNO | 149.12 | Aldehyde, Cyano | Fluoro |

Key Observations:

- Backbone Variation : The target compound is an aliphatic aldehyde (butyraldehyde chain), whereas the analogs are aromatic aldehydes (benzaldehyde derivatives). This difference impacts solubility and boiling points, with aliphatic aldehydes generally being more volatile.

- Conversely, the bromomethyl group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic substitution reactions due to bromine’s leaving-group ability .

Reactivity Profiles

Reactivity Insights :

- The cyano group in both the target compound and 4-Cyano-2-fluorobenzaldehyde increases electrophilicity at the aldehyde carbon, favoring nucleophilic additions (e.g., Grignard reactions). However, steric bulk in the target compound may limit accessibility .

- Bromine in 4-(Bromomethyl)benzaldehyde offers a pathway for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in the target compound due to the absence of a halogen .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyano-2-methyl-2-phenylbutyraldehyde, and how can purity be validated?

- Methodological Answer : The synthesis typically involves aldol condensation or cyanation reactions. Optimization can be achieved via orthogonal experimental design, systematically varying parameters like temperature, catalyst loading, and solvent polarity to maximize yield . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection or GC-MS (Gas Chromatography-Mass Spectrometry), calibrated against certified reference standards. Impurity profiling should follow ICH guidelines for residual solvents and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the aldehyde proton ( ppm) and cyano group ( ppm for C). NOESY or COSY may resolve stereochemical ambiguities in the methyl-phenyl substituents .

- IR Spectroscopy : Sharp peaks at (C=O stretch) and (C≡N stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines. Store samples in amber vials under inert gas (N or Ar) at C to minimize aldehyde oxidation. Monitor degradation via periodic HPLC analysis over 6–12 months. Light sensitivity can be tested using a photostability chamber (ICH Q1B) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and electron density maps. Solvent effects are incorporated via PCM (Polarizable Continuum Model). Molecular dynamics simulations (e.g., AMBER) predict conformational stability of intermediates . Validate predictions with kinetic studies using stopped-flow spectrophotometry .

Q. How can contradictory data in reaction kinetics studies (e.g., rate constants under varying pH) be resolved?

- Methodological Answer : Apply error-source analysis:

- Systematic Errors : Calibrate pH meters with NIST-traceable buffers and verify ionic strength effects.

- Statistical Methods : Use multivariate regression to isolate pH-dependent variables. Compare Akaike Information Criterion (AIC) for competing kinetic models (e.g., pseudo-first-order vs. steady-state approximations) .

- Reproducibility : Replicate experiments across independent labs with blinded sample allocation .

Q. What experimental designs are optimal for studying the compound’s role in multi-step organic syntheses (e.g., as a chiral building block)?

- Methodological Answer :

- Factorial Design : Test interactions between variables like catalyst type (e.g., Jacobsen vs. Sharpless), solvent polarity, and temperature. Use ANOVA to identify significant factors .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize enantiomeric excess (ee) in asymmetric syntheses. Central Composite Design (CCD) is ideal for non-linear response surfaces .

- Chiral Analysis : Use chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy to quantify ee .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use a Crystal16™ platform to test 50+ solvent combinations (e.g., ethyl acetate/hexane diffusion).

- Additive Screening : Introduce co-crystallizing agents like crown ethers to stabilize lattice formation.

- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts. Refine structures using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.